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Introduction

The advent of CRISPR-Cas9 has revolutionized the field of cellular engineering, offering an
unprecedented ability to precisely modify the genome of various cell types, including immune
cells. This technology holds immense promise for the development of next-generation
immunotherapies for a range of diseases, most notably cancer. By enabling targeted gene
knockouts, knock-ins, and transcriptional regulation, CRISPR-Cas9 allows for the enhancement
of immune cell function, the redirection of their specificity, and the improvement of their
persistence and safety in vivo.

These application notes provide a comprehensive overview of the use of CRISPR-Cas9 for
engineering T cells and Natural Killer (NK) cells, with a particular focus on the generation of
Chimeric Antigen Receptor (CAR)-T cells. Detailed protocols for common experimental
workflows are provided, along with a summary of key quantitative data and visualizations of
relevant biological pathways and experimental procedures.

Key Applications of CRISPR-Cas9 in Immune Cell
Engineering

CRISPR-Cas9 technology is being applied to immune cell engineering in a multitude of ways to
enhance their therapeutic potential:
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e Generation of "Universal" Allogeneic CAR-T Cells: By knocking out the endogenous T cell
receptor (TCR) and beta-2 microglobulin (B2M), which is essential for HLA class |
expression, CRISPR-Cas9 can create CAR-T cells that are less likely to cause graft-versus-
host disease (GVHD) or be rejected by the host immune system. This paves the way for "off-
the-shelf" CAR-T cell therapies derived from healthy donors.

e Enhancing Anti-Tumor Activity and Persistence: The knockout of inhibitory checkpoint
molecules, such as Programmed Cell Death Protein 1 (PD-1), CTLA-4, and CD5, can
significantly boost the cytotoxic activity and persistence of CAR-T cells in the tumor
microenvironment.[1] For instance, knocking out CD5 has been shown to enhance the
activation of critical T-cell signaling pathways like Ras/ERK and PI3K/AKT/mTOR.[1]

e Improving Safety and Controllability: CRISPR-Cas9 can be used to integrate "safety
switches" or suicide genes into CAR-T cells, allowing for their rapid depletion in case of
severe toxicity.

o Targeted Integration of CAR Constructs: Instead of random integration via viral vectors,
CRISPR-Cas9 enables the targeted insertion of CAR transgenes into specific genomic loci,
such as the TRAC locus. This can lead to more uniform CAR expression and potentially
improved efficacy and safety.

o Engineering NK Cells for Enhanced Cytotoxicity: CRISPR-Cas9 is also being used to
engineer NK cells to improve their tumor-killing capabilities. For example, knocking out the
inhibitory receptor NKG2A has been shown to increase the lysis of multiple myeloma cells.

Data Presentation: Quantitative Analysis of CRISPR-
Cas9 Editing in Immune Cells

The efficiency of CRISPR-Cas9-mediated gene editing in primary immune cells is a critical
parameter for successful therapeutic application. The following tables summarize reported
quantitative data for various targets and methodologies.

Table 1: Gene Knockout Efficiency in Primary T Cells
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Editing Efficiency

. . Reference/Comme
Target Gene Delivery Method (% of cells with ¢
n
indels)
) Functional knockout
Electroporation of
Endogenous TCR >90% measured by loss of
Cas9 RNPs )
TCR expression.
Electroporation of High efficiency of
PD-1 >75% ] ]
Cas9 RNPs gene disruption.[2]
Electroporation of Reduction in CD5
CD5 >90% )
Cas9-gRNA complex protein levels.[1]
] Electroporation of
Multiple (TCR, B2M, Double-knockout
Cas9 RNA and >60% o
PD-1) efficiency.[3]
SgRNA
o N Successful knockout
GM-CSF Lentiviral CRISPR Not specified
demonstrated.
Electroporation of Efficient knockout of
TRAC ~91%

Cas9 RNPs

the TRAC gene.[4]

Table 2: Gene Knock-in Efficiency in Primary T Cells

Target Locus

Delivery Method

Knock-in Efficiency
(% of cells with
integration)

Reference/lComme
nt

CRISPR-Cas9 and

Targeted CD19-CAR

TRAC 42% (HDR) _ .
AAV6 donor integration.[4]
CRISPR-Cas9 and Targeted CD19-CAR
CCR5 37% (HDR) , _
AAV6 donor integration.[4]
Electroporation of i
Introduction of
CXCR4 Cas9 RNPs and HDR 20%
exogenous DNA.[3]
template
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Table 3: Off-Target Effects

Method for Detection

Finding

Reference/lComment

In silico prediction tools

Can identify potential off-target

sites with up to 7 mismatches.

Important for guide RNA

design.

Digenome-seq

Can detect off-target events at

a frequency as low as 0.1%.

An unbiased, in vitro method.

rhAmpSeq™ CRISPR Analysis

System

Enables multiplexed
sequencing to quantify on- and

off-target editing.

A high-throughput method.

High-fidelity Cas9 variants
(e.g., Alt-R™ HiFi Cas9)

Significantly reduce off-target
effects while maintaining high

on-target editing efficiency.

A key strategy to improve

safety.

Experimental Protocols

The following protocols provide a detailed methodology for the CRISPR-Cas9-mediated

engineering of primary human T cells and NK cells. The preferred method for delivering

CRISPR-Cas9 components into primary immune cells is via electroporation of

ribonucleoprotein (RNP) complexes, as it is a DNA-free method that reduces the risk of off-

target effects and cellular toxicity associated with viral vectors or plasmids.

Protocol 1: Gene Knockout in Primary Human T Cells
using CRISPR-Cas9 RNPs

1. T Cell Isolation and Activation

« |solate primary human T cells from peripheral blood mononuclear cells (PBMCs) usinga T

cell isolation kit.

e Count the isolated T cells and resuspend them at a density of 1 x 10”6 cells/mL in T cell

expansion medium.[5]

o Activate the T cells by adding anti-CD3/CD28 T cell activator beads or soluble antibodies.[5]
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Incubate the cells at 37°C and 5% CO2 for 48-72 hours. T cell activation is crucial for
efficient gene editing.[6]

. Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes

Resuspend synthetic crRNA and tracrRNA in nuclease-free buffer to a stock concentration of
100 pM.

To form the gRNA complex, mix equal molar amounts of crRNA and tracrRNA, and incubate
at 95°C for 5 minutes, then allow to cool to room temperature.

Combine the gRNA complex with Cas9 nuclease (e.g., at a 1.2:1 molar ratio of gRNA to
Cas9) in a suitable buffer.

Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the
RNP complex.

. Electroporation of T Cells

Harvest the activated T cells and wash them with PBS.

Resuspend the T cells in a compatible electroporation buffer at the desired concentration
(e.g., 2 x 1077 cells/mL).[7]

Add the pre-formed RNP complexes to the T cell suspension.

Transfer the cell/RNP mixture to an electroporation cuvette or plate.

Electroporate the cells using a pre-optimized program on an electroporation system (e.g.,
Lonza Nucleofector™ or Thermo Fisher Neon™). A common program is 1600 V, 10 ms, 3
pulses.[7]

Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing
T cell expansion medium supplemented with IL-2.

Incubate the cells at 37°C and 5% CO2.

. Assessment of Gene Editing Efficiency
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» After 48-72 hours of post-electroporation culture, harvest a fraction of the cells.
o Assess the knockout efficiency by:

o Flow cytometry: If the target gene encodes a surface protein, stain the cells with a
fluorescently labeled antibody against the protein to quantify its loss of expression.

o Next-Generation Sequencing (NGS): Perform targeted deep sequencing of the genomic
locus to quantify the percentage of insertions and deletions (indels).

o T7 Endonuclease | (T7E1) assay: This assay detects heteroduplex DNA formed from the
annealing of wild-type and edited DNA strands.

Protocol 2: Gene Knock-in in Primary Human T Cells via
Homology-Directed Repair (HDR)

This protocol follows the same initial steps as the knockout protocol (T cell isolation, activation,
RNP preparation, and electroporation). The key difference is the inclusion of a donor DNA
template for HDR.

1. Donor DNA Template Design and Preparation

» Design a donor DNA template containing the desired sequence to be knocked in (e.g., a
CAR construct), flanked by homology arms that are complementary to the genomic
sequences upstream and downstream of the Cas9 cut site.

e The donor template can be a double-stranded DNA (dsDNA) plasmid or a single-stranded
oligonucleotide (ssODN) for smaller insertions.

o Prepare the donor DNA at a high concentration in a nuclease-free buffer.
2. Electroporation with Donor Template

» During the electroporation step (Protocol 1, Step 3), add the donor DNA template to the
mixture of T cells and RNP complexes. The optimal amount of donor DNA needs to be
determined empirically but can range from 1 to 3 pg for dsDNA.[4]
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3. Assessment of Knock-in Efficiency
e Assess the knock-in efficiency by:

o Flow cytometry: If the knock-in cassette expresses a fluorescent protein or a surface
marker, use flow cytometry to quantify the percentage of positive cells.

o Polymerase Chain Reaction (PCR): Design PCR primers that specifically amplify the
integrated sequence.

o Digital Droplet PCR (ddPCR): For more precise quantification of the knock-in allele
frequency.

o Next-Generation Sequencing (NGS): To confirm the precise integration of the donor
template at the target locus.

Protocol 3: CRISPR-Cas9 Engineering of Human Natural
Killer (NK) Cells

The protocol for engineering NK cells is similar to that for T cells, with some modifications.
1. NK Cell Isolation and Expansion
¢ Isolate primary NK cells from PBMCs using an NK cell isolation Kkit.

o Expand the isolated NK cells in culture using NK cell expansion medium supplemented with
cytokines such as IL-2 and IL-15.

2. RNP Preparation and Electroporation
o Prepare the CRISPR-Cas9 RNP complexes as described in Protocol 1, Step 2.

» Harvest the expanded NK cells and perform electroporation with the RNP complexes using
an optimized electroporation program for NK cells.

3. Post-Electroporation Culture and Analysis

o Culture the electroporated NK cells in expansion medium.
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o Assess the gene editing efficiency using methods described in Protocol 1, Step 4.

» Evaluate the functional consequences of the gene edit, such as changes in cytotoxicity
against tumor target cells, using a chromium-51 release assay or a flow cytometry-based
cytotoxicity assay.

Visualization of Workflows and Pathways
Experimental Workflows
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Caption: General workflow for CRISPR-Cas9 engineering of immune cells.
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Caption: Simplified CAR-T cell activation signaling pathway.
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Caption: Effect of PD-1 knockout on T cell signaling.

Conclusion

CRISPR-Cas9 technology has emerged as a powerful tool for the genetic engineering of
immune cells, with profound implications for the development of novel immunotherapies. The
ability to perform precise gene knockouts and knock-ins allows for the creation of "smarter"
immune cells with enhanced efficacy, safety, and broader applicability. The protocols and data
presented here provide a foundation for researchers and drug developers to harness the full
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potential of CRISPR-Cas9 in the exciting field of immune cell engineering. As our
understanding of immune cell biology and CRISPR technology continues to grow, we can
expect to see even more innovative and life-saving therapies in the years to come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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